molecular formula C12H13FO3 B045282 Ethyl 4-(4-fluorophenyl)-3-oxobutanoate CAS No. 221121-37-5

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

Cat. No. B045282
M. Wt: 224.23 g/mol
InChI Key: QCQKQRINQDBSEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate involves the Knoevenagel condensation reaction, a method demonstrated through the synthesis of structurally related compounds. For example, Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized by reacting 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions in benzene, showcasing the versatility of this synthesis approach in producing fluorophenyl compounds (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate and its analogs has been elucidated through X-ray diffraction studies, confirming the conformation and crystal system of these compounds. For instance, similar compounds crystallize in the monoclinic crystal system, adopting a Z conformation about the C=C bond, which highlights the consistency in structural characteristics among related fluorophenyl compounds (Kumar et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 4-(4-fluorophenyl)-3-oxobutanoate encompass a range of transformations, including enzymatic reductions and alkylations. Notably, the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system has been studied, demonstrating the potential for asymmetric synthesis and the generation of chiral intermediates, which could be analogous in reactions involving Ethyl 4-(4-fluorophenyl)-3-oxobutanoate (Shimizu et al., 1990).

Physical Properties Analysis

The physical properties of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various chemical environments. Investigations into related compounds provide insights into the orthorhombic crystal structure and intramolecular hydrogen bonding, which are essential for predicting the physical behavior of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, such as reactivity with nucleophiles, electrophiles, and its behavior under various chemical conditions, can be inferred from studies on similar compounds. For instance, the alkylation and decarboxylation of ethyl 2-fluoro-3-oxobutanoate offer insights into the reactivity and potential synthetic utility of α-fluoro-β-ketoesters, providing a basis for understanding the chemical properties of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate (Hutchinson et al., 1998).

Scientific Research Applications

  • Synthesis of Organic Compounds : It is useful in synthesizing 4-oxo-4H-pyran-2,5-dicarboxylic and 4-oxo-1-phenyl-1,4-dihydropyridine-2 derivatives, contributing to organic chemistry research (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

  • Trifluoromethyl Heterocycles Synthesis : As Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, it is a versatile intermediate for synthesizing diverse trifluoromethyl heterocycles, crucial in medicinal chemistry (Honey, Pasceri, Lewis, & Moody, 2012).

  • Plant Growth Regulation : It has growth-regulating activity on nitrogen-fixing soybean plants, demonstrating its potential in agricultural research (Stanchev et al., 2010).

  • Synthesis of 4H-Isoxazol-5-ones : It is used in the efficient synthesis of 4H-isoxazol-5-ones in aqueous medium, contributing to pharmaceutical and synthetic chemistry (Kiyani & Ghorbani, 2015).

  • Friedländer Synthesis : Ethyl 4-chloro-3-oxobutanoate is used in the Friedländer synthesis to produce 2-(a-chloroalkyl)quinoline derivatives (Degtyarenko, Tolmachev, Volovenko, & Tverdokhlebov, 2007).

  • Antimicrobial Activity : Compounds like Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate exhibit antimicrobial activity, useful in drug development (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl (4-fluorobenzoyl)acetate, suggests that it should be handled with care. It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area. Contact with moisture should be avoided, and protective clothing should be worn when there is a risk of exposure .

properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQKQRINQDBSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442109
Record name ethyl 4-(4-fluorophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

CAS RN

221121-37-5
Record name ethyl 4-(4-fluorophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-fluorophenylacetyl chloride (4.91 g, 24.3 mmol), 2,2-dimethyl-1,3-dioxane-4,6-dione (3.50 g, 24.3 mmol) and DIEA (5.84 g, 49.8 mmol) in CH2Cl2 (30 mL) was stirred for 1 h at 0° C. and at ambient temp for 2 h. The solution was diluted with CH2Cl2 (40 mL) and the organic phase was washed with 0.1 N HCl and brine, dried over Na2SO4 and evaporated to dryness. The resulting orange solid was suspended in EtOH (100 mL) and refluxed for 2 hours. The solution was evaporated and the resulting orange oil was left in the freezer overnight to give a yellow solid. The crude solid was recrystallized from EtOH to afford ethyl 4-(4-fluorophenyl)-3-oxobutanoate (5.3 g, 86.8% yield).
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4.91 g
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30 mL
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40 mL
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Synthesis routes and methods II

Procedure details

The intermediate, 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (8) can be obtained using the chemistry described in Scheme 2. Thus, 2-(4-fluorophenyl)acetyl chloride (10) can be treated with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) in the presence of pyridine and the resulting adduct can be refluxed in ethanol to afford ethyl 4-(4-fluorophenyl)-3-oxobutanoate (12). Treatment of intermediate 12 with triazine and sodium ethoxide in ethanol can furnish the requisite ester intermediate, which can be readily hydrolyzed in the presence of sodium hydroxide at elevated temperature to furnish intermediate 8.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HC Wang, AD Jagtap, PT Chang, JR Liu, CP Liu… - European Journal of …, 2014 - Elsevier
Bioisosteric replacement of acylureido moiety in 6-acylureido-3-pyrrolylmethylidene-2-oxoindoline derivatives resulted in a series of malonamido derivatives with indolin-2-one scaffold (…
Number of citations: 20 www.sciencedirect.com
KS Kim, L Zhang, R Schmidt, ZW Cai… - Journal of medicinal …, 2008 - ACS Publications
Conformationally constrained 2-pyridone analogue 2 is a potent Met kinase inhibitor with an IC 50 value of 1.8 nM. Further SAR of the 2-pyridone based inhibitors of Met kinase led to …
Number of citations: 135 pubs.acs.org
D Xu, D Sun, W Wang, X Peng, Z Zhan, Y Ji… - European Journal of …, 2021 - Elsevier
Axl has emerged as an attractive target for cancer therapy due to its strong correlation with tumor growth, metastasis, poor survival, and drug resistance. Herein, we report the design, …
Number of citations: 8 www.sciencedirect.com
A Li, Y Ouyang, Z Wang, Y Cao, X Liu… - Journal of Medicinal …, 2013 - ACS Publications
Novel 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones were synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs), and their biological activity was evaluated. Most …
Number of citations: 43 pubs.acs.org

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